molecular formula C9H9FO3 B12327360 Benzenepropanoic acid, 2-fluoro-3-hydroxy-

Benzenepropanoic acid, 2-fluoro-3-hydroxy-

Cat. No.: B12327360
M. Wt: 184.16 g/mol
InChI Key: MTHVWTXSJBLQPS-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2-fluoro-3-hydroxy- is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a benzene ring substituted with a propanoic acid group, a fluorine atom, and a hydroxyl group

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

3-(2-fluoro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9FO3/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3,11H,4-5H2,(H,12,13)

InChI Key

MTHVWTXSJBLQPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)F)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 2-fluoro-3-hydroxy- typically involves the introduction of the fluorine and hydroxyl groups into the benzene ring through electrophilic aromatic substitution reactions. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their conversion into the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to construct the carbon-fluorine bond efficiently .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanoic acid, 2-fluoro-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products:

    Oxidation: Formation of benzenepropanoic acid derivatives with carbonyl groups

    Reduction: Formation of benzenepropanol derivatives

    Substitution: Formation of benzenepropanoic acid derivatives with different substituents

Scientific Research Applications

Benzenepropanoic acid, 2-fluoro-3-hydroxy- has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 2-fluoro-3-hydroxy- involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules. These interactions can modulate various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • Benzenepropanoic acid, 2-fluoro-4-hydroxy-
  • Benzenepropanoic acid, 3-hydroxy-4-methoxy-
  • Benzenepropanoic acid, 2-fluoro-β-hydroxy-

Comparison: Benzenepropanoic acid, 2-fluoro-3-hydroxy- is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, the 2-fluoro-3-hydroxy- derivative may exhibit different chemical and biological properties, making it valuable for specific applications .

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